Cas no 26972-56-5 (N-(2,2-dimethoxyethyl)aniline)
N-(2,2-dimethoxyethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(2,2-dimethoxyethyl)-
- N-(2,2-Dimethoxyethyl)aniline
- N-(2,2-dimethoxyethyl)aniline
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- MDL: MFCD18865350
- Inchi: 1S/C10H15NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3
- InChI Key: HGWZXKUBDUDGSN-UHFFFAOYSA-N
- SMILES: O(C)C(CNC1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 181.11035
- Monoisotopic Mass: 181.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 30.5A^2
Experimental Properties
- Density: 1.056
- Boiling Point: 288.5°Cat760mmHg
- Flash Point: 114.4°C
- Refractive Index: 1.532
- PSA: 30.49
N-(2,2-dimethoxyethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB463652-250 mg |
N-(2,2-Dimethoxyethyl)aniline; 90% |
26972-56-5 | 250MG |
€395.50 | 2022-03-01 | ||
| abcr | AB463652-1 g |
N-(2,2-Dimethoxyethyl)aniline; 90% |
26972-56-5 | 1g |
€865.00 | 2022-03-01 | ||
| TRC | D465128-10mg |
N-(2,2-dimethoxyethyl)aniline |
26972-56-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D465128-50mg |
N-(2,2-dimethoxyethyl)aniline |
26972-56-5 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D465128-100mg |
N-(2,2-dimethoxyethyl)aniline |
26972-56-5 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-132304-0.05g |
N-(2,2-dimethoxyethyl)aniline |
26972-56-5 | 93% | 0.05g |
$162.0 | 2023-06-08 | |
| Enamine | EN300-132304-0.1g |
N-(2,2-dimethoxyethyl)aniline |
26972-56-5 | 93% | 0.1g |
$241.0 | 2023-06-08 | |
| Enamine | EN300-132304-0.25g |
N-(2,2-dimethoxyethyl)aniline |
26972-56-5 | 93% | 0.25g |
$347.0 | 2023-06-08 | |
| Enamine | EN300-132304-0.5g |
N-(2,2-dimethoxyethyl)aniline |
26972-56-5 | 93% | 0.5g |
$546.0 | 2023-06-08 | |
| Enamine | EN300-132304-1.0g |
N-(2,2-dimethoxyethyl)aniline |
26972-56-5 | 93% | 1g |
$699.0 | 2023-06-08 |
N-(2,2-dimethoxyethyl)aniline Suppliers
N-(2,2-dimethoxyethyl)aniline Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N-(2,2-dimethoxyethyl)aniline
Introduction to N-(2,2-dimethoxyethyl)aniline (CAS No. 26972-56-5)
N-(2,2-dimethoxyethyl)aniline, with the chemical identifier CAS No. 26972-56-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered considerable attention due to its potential applications in various chemical synthesis processes and as a precursor in the development of advanced materials.
The molecular structure of N-(2,2-dimethoxyethyl)aniline consists of an aniline core substituted with a 2,2-dimethoxyethyl group. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both methoxy and ethyl groups enhances its versatility, allowing for diverse functionalization and modifications that can be tailored to specific synthetic needs.
In recent years, N-(2,2-dimethoxyethyl)aniline has been explored for its role in pharmaceutical applications. Its structural features suggest potential utility in the development of novel therapeutic agents. For instance, researchers have investigated its incorporation into drug molecules designed to interact with specific biological targets. The dimethoxyethyl group, in particular, can influence the pharmacokinetic properties of a drug, potentially improving its solubility and bioavailability.
The compound's reactivity also makes it a candidate for use in polymer chemistry. The ability to introduce N-(2,2-dimethoxyethyl)aniline into polymer backbones can lead to the creation of advanced materials with enhanced properties. These materials might find applications in industries requiring high-performance polymers, such as aerospace or electronics. The flexibility offered by the 2,2-dimethoxyethyl side chain can contribute to the material's mechanical strength and thermal stability.
Recent studies have also highlighted the compound's role in catalytic processes. The aniline moiety can participate in various catalytic cycles, including oxidation and reduction reactions. This capability is particularly relevant in green chemistry initiatives, where efficient catalytic systems are sought to minimize waste and energy consumption. N-(2,2-dimethoxyethyl)aniline has shown promise as a ligand or co-catalyst in certain reactions, facilitating more sustainable synthetic routes.
The synthesis of N-(2,2-dimethoxyethyl)aniline involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly employed to construct the desired molecular framework efficiently.
In conclusion, N-(2,2-dimethoxyethyl)aniline (CAS No. 26972-56-5) represents a compound of considerable interest in both academic research and industrial applications. Its unique structural attributes enable diverse functionalities, making it a valuable building block for pharmaceuticals and advanced materials. As research continues to uncover new possibilities for this compound, its significance is expected to grow further.
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